molecular formula C10H17F3N2O3 B1626936 (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid CAS No. 900503-70-0

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

Cat. No.: B1626936
CAS No.: 900503-70-0
M. Wt: 270.25 g/mol
InChI Key: HKHKOEMMPVPVOS-FJXQXJEOSA-N
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Description

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid is a compound that combines an imidazolidinone derivative with trifluoroacetic acid. The imidazolidinone structure is known for its stability and versatility in various chemical reactions, while trifluoroacetic acid is a strong acid commonly used in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Tert-butyl-3-methylimidazolidin-4-one typically involves the reaction of tert-butylamine with a suitable carbonyl compound under acidic conditions. The reaction is followed by cyclization to form the imidazolidinone ring. Trifluoroacetic acid can be introduced either during the cyclization step or as a separate step to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction temperatures can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid can undergo various chemical reactions, including:

    Oxidation: The imidazolidinone ring can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the imidazolidinone to amines or other reduced forms.

    Substitution: The tert-butyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Halogenating agents and nucleophiles are often employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.

Scientific Research Applications

(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a catalyst in various reactions.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazolidinone ring can form stable complexes with these targets, modulating their activity. Trifluoroacetic acid enhances the compound’s reactivity and stability, facilitating its interaction with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-Tert-butyl-3-methylimidazolidin-4-one: Lacks the trifluoroacetic acid component, resulting in different reactivity and stability.

    2,2,2-Trifluoroacetic acid: A strong acid used in various chemical reactions but lacks the imidazolidinone structure.

Uniqueness

The combination of the imidazolidinone ring with trifluoroacetic acid in (S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid provides unique properties, such as enhanced stability and reactivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

(2S)-2-tert-butyl-3-methylimidazolidin-4-one;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.C2HF3O2/c1-8(2,3)7-9-5-6(11)10(7)4;3-2(4,5)1(6)7/h7,9H,5H2,1-4H3;(H,6,7)/t7-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKHKOEMMPVPVOS-FJXQXJEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@H]1NCC(=O)N1C.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30584762
Record name Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900503-70-0
Record name Trifluoroacetic acid--(2S)-2-tert-butyl-3-methylimidazolidin-4-one (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30584762
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 900503-70-0
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 2
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 3
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 4
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 5
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid
Reactant of Route 6
(S)-(+)-2-(tert-Butyl)-3-methyl-4-imidazolidinone trifluoroacetic acid

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